2-Bromo-4-chloro-6-nitrotoluene
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Overview
Description
2-Bromo-4-chloro-6-nitrotoluene is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of toluene, where the methyl group is substituted with bromine, chlorine, and nitro groups at the 2, 4, and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-nitrotoluene typically involves multi-step reactions starting from benzene. The process includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to form nitrobenzene.
Chlorination: Nitrobenzene undergoes chlorination using chlorine (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the chlorine atom.
Bromination: The chlorinated nitrobenzene is then brominated using bromine (Br2) in the presence of a catalyst like iron(III) bromide (FeBr3) to form the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-nitrotoluene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, bromo, and chloro).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3)
Chlorination: Chlorine (Cl2) and iron(III) chloride (FeCl3)
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C)
Oxidation: Potassium permanganate (KMnO4)
Major Products Formed
Reduction: 2-Bromo-4-chloro-6-aminotoluene
Oxidation: 2-Bromo-4-chloro-6-nitrobenzoic acid
Scientific Research Applications
2-Bromo-4-chloro-6-nitrotoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-nitrotoluene involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups (nitro, bromo, and chloro) makes the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, where the compound acts as an electrophile, facilitating the substitution of its functional groups .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-nitrotoluene
- 2-Bromo-6-nitrotoluene
- 4-Chloro-2-nitrotoluene
Uniqueness
2-Bromo-4-chloro-6-nitrotoluene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The combination of bromine, chlorine, and nitro groups at specific positions on the toluene ring makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
1-bromo-5-chloro-2-methyl-3-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-4-6(8)2-5(9)3-7(4)10(11)12/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONMYPMRWXBYEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646161 |
Source
|
Record name | 1-Bromo-5-chloro-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-95-6 |
Source
|
Record name | 1-Bromo-5-chloro-2-methyl-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885518-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-5-chloro-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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